molecular formula C23H26N6O2 B10936994 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936994
M. Wt: 418.5 g/mol
InChI Key: DFHUPFAJORMBGX-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes pyrazole and pyridine rings

Preparation Methods

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-6-29-12-11-17(26-29)14-27(3)23(30)19-13-20(16-7-9-18(31-5)10-8-16)24-22-21(19)15(2)25-28(22)4/h7-13H,6,14H2,1-5H3

InChI Key

DFHUPFAJORMBGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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